4-Bromo-2-fluoro-5-methylphenol
Description
Contextualization within Halogenated Phenol (B47542) Chemistry
Halogenated phenols are a broad class of compounds where one or more hydrogen atoms on the phenol ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). The nature and position of these halogen substituents profoundly influence the compound's physical, chemical, and biological properties. For instance, halogenation can alter the acidity of the phenolic hydroxyl group, impact the compound's lipophilicity, and direct the course of further chemical reactions.
Significance of Phenolic and Halogenated Aromatic Scaffolds in Modern Chemical Synthesis and Materials Science
Phenolic compounds are fundamental building blocks in organic synthesis and are found in a vast number of natural products and synthetic molecules with important applications. The hydroxyl group of a phenol is a versatile functional handle, allowing for a wide range of chemical transformations such as etherification, esterification, and O-arylation.
The introduction of halogen atoms onto an aromatic scaffold is a widely employed strategy in medicinal chemistry and materials science. Halogens can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, halogens, particularly bromine and iodine, can participate in a specific type of non-covalent interaction known as halogen bonding. acs.org This interaction, where the halogen atom acts as an electrophilic species, can be crucial for the binding of a ligand to its biological target, such as a protein. acs.orguni.lu In some cases, the introduction of a halogen can lead to a significant increase in binding affinity. acs.org
In materials science, halogenated aromatic compounds are utilized in the synthesis of polymers with enhanced properties, such as flame retardancy and thermal stability. google.com The specific substitution pattern on the aromatic ring can be tuned to control the packing of molecules in the solid state, influencing the material's bulk properties. The thermochromic behavior observed in some halogenated iminophenols, for instance, is linked to the molecular conformation and crystal packing. nih.gov
Overview of the Research Landscape for 4-Bromo-2-fluoro-5-methylphenol and its Functionalized Derivatives
The direct research landscape for this compound appears to be in its early stages, with the compound primarily listed in chemical supplier catalogs as a building block for synthesis. ambeed.combldpharm.com Its CAS number, 550400-07-2, points to its definite existence and availability for research purposes. nih.gov While dedicated studies on its synthesis and applications are not widely published, its potential can be inferred from research on analogous structures.
It is plausible that this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, a patent mentions the use of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate, a derivative of the corresponding aniline (B41778), in the preparation of compounds with potential therapeutic applications. googleapis.com This suggests that this compound could be synthesized from 2-fluoro-5-methylaniline (B1296174) through diazotization followed by bromination and hydrolysis, or by direct bromination of 2-fluoro-5-methylphenol (B1295812). The synthesis of a related compound, 2-bromo-4-fluoro-6-methylphenol (B2496722), has been described via the bromination of 4-fluoro-2-methylphenol (B144770) or from 2-methyl-4-fluoroaniline. google.com These examples provide a template for potential synthetic routes to this compound.
The functionalized derivatives of this compound would likely involve reactions at the phenolic hydroxyl group. For example, etherification to produce compounds like (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile has been noted. The reactivity of the aromatic ring could also be exploited for further functionalization, such as cross-coupling reactions at the bromine-substituted position.
While the current body of public research on this compound is limited, its structural features—a versatile phenolic hydroxyl group and a uniquely substituted aromatic ring—make it a promising starting material for the discovery of new chemical entities with potential applications in medicinal chemistry, agrochemicals, and materials science. google.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGUFFYQTIQGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447670 | |
| Record name | 4-BROMO-2-FLUORO-5-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550400-07-2 | |
| Record name | 4-BROMO-2-FLUORO-5-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of 4 Bromo 2 Fluoro 5 Methylphenol
Established Synthetic Routes for 4-Bromo-2-fluoro-5-methylphenol
The synthesis of this compound can be approached through several strategic pathways, primarily involving the controlled introduction of substituents onto a pre-existing phenolic or aniline (B41778) core.
Halogenation Strategies on Phenolic Substrates
A primary route to this compound involves the direct bromination of a suitable phenolic precursor, namely 2-fluoro-5-methylphenol (B1295812). The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups.
In 2-fluoro-5-methylphenol, the positions ortho and para to the strongly activating hydroxyl group are positions 3, 5, and the carbon bearing the fluorine (position 2 is blocked). The position para to the hydroxyl group (position 5) is already occupied by the methyl group. The positions ortho to the hydroxyl group are positions 3 and the one bearing the fluorine. Therefore, electrophilic attack is favored at positions 3 and 5 (relative to the hydroxyl group). The fluorine at position 2 and the methyl at position 5 will also influence the final position of bromination. The combined directing effects of the hydroxyl, fluoro, and methyl groups would likely direct the incoming electrophile to the 4-position, which is ortho to the methyl group and meta to the fluorine, but most importantly, para to the hydroxyl group, which is often the sterically most accessible position for this powerful directing group.
Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724), or bromine in the presence of a mild Lewis acid catalyst. The reaction conditions would need to be carefully controlled to prevent over-bromination or side reactions.
Methylation and Fluorination Approaches for Regioselective Synthesis
Building the molecule through sequential methylation and fluorination reactions is a less direct but viable strategy. This would likely start from a simpler bromophenol derivative. For instance, one could envision a synthesis starting from a bromofluorophenol and introducing the methyl group at a later stage. However, achieving the specific 2-fluoro-5-methyl substitution pattern through this method would be challenging due to the difficulty in controlling the regioselectivity of both the fluorination and methylation steps on a substituted phenol (B47542).
Multi-Step Synthesis from Precursor Anilines (e.g., Diazotization-Hydrolysis-Bromination)
A highly versatile and often preferred method for the synthesis of substituted phenols is through the diazotization of a corresponding aniline precursor, followed by hydrolysis of the resulting diazonium salt. This pathway offers excellent control over the substitution pattern.
A plausible route to this compound is from the precursor 5-Bromo-4-fluoro-2-methylaniline. ossila.comsigmaaldrich.com This aniline can be subjected to a Sandmeyer-type reaction sequence. The process would involve the following key steps:
Diazotization: The amino group of 5-Bromo-4-fluoro-2-methylaniline is converted into a diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid or hydrochloric acid at low temperatures (0-5 °C).
Hydrolysis: The resulting diazonium salt is then carefully heated in an aqueous acidic solution. This leads to the replacement of the diazonium group with a hydroxyl group, yielding the target phenol, this compound.
This method is advantageous because the aniline precursor, 5-Bromo-4-fluoro-2-methylaniline, can be synthesized with a well-defined substitution pattern, thus avoiding issues with regioselectivity in the final steps. A similar two-step process involving diazotization-hydrolysis followed by bromination is described in a patent for the synthesis of the isomeric 2-bromo-4-fluoro-6-methylphenol (B2496722) from 2-methyl-4-fluoroaniline. youtube.com
Synthesis of Chemically Related Analogues and Intermediates
The synthesis of this compound is intrinsically linked to the preparation of its precursors and other structurally similar compounds.
Preparation of Functionalized Bromofluoro-Methylphenols
The synthesis of various functionalized bromofluoro-methylphenols often follows similar strategies. For example, the synthesis of 2-bromo-5-fluoro-4-methylphenol (B6334777) can be achieved through the bromination and fluorination of p-cresol (B1678582). libretexts.org One described method involves the continuous bromination of p-cresol in a flow reactor, with careful control of the molar ratio of bromine to p-cresol and reaction temperature. libretexts.org Another approach involves the dropwise addition of bromine to a mixture of p-cresol and methyl chloride. libretexts.org
The synthesis of 2-bromo-5-methyl-phenol can be achieved by the bromination of 5-methylphenol (m-cresol) with bromine and a catalyst like iron powder. youtube.comchemicalbook.com Alternatively, it can be prepared from 6-amino-m-cresol via a Sandmeyer reaction, where the amino group is diazotized and then replaced with bromine using copper(I) bromide. youtube.comchemicalbook.com
Optimization of Reaction Conditions and Yields in Laboratory and Scaled Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, both in laboratory settings and for potential industrial-scale production. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, reaction time, and the use of catalysts or additives.
Laboratory Scale Synthesis:
At the laboratory scale, the direct bromination of 2-fluoro-5-methylphenol with molecular bromine (Br₂) in acetic acid has been shown to be an effective method. A specific example from a patent application demonstrates a high-yielding synthesis where 50 grams of 2-fluoro-5-methylphenol are reacted with an equimolar amount of bromine in acetic acid at room temperature for 90 minutes. google.com While the exact yield for this specific reaction is not publicly reported, the context of its inclusion in a patent for the synthesis of high-value pharmaceutical intermediates suggests that it is a practical and efficient method.
To further optimize this process, several factors can be considered. The temperature of the reaction is a critical parameter. While the reported procedure is carried out at room temperature, conducting the bromination at lower temperatures could potentially increase the regioselectivity and minimize the formation of over-brominated byproducts. The rate of bromine addition is also important; a slow, dropwise addition helps to control the exothermicity of the reaction and maintain a consistent temperature.
The choice of solvent can also impact the reaction outcome. While acetic acid is effective, other solvents such as dichloromethane (B109758) or a mixture of an organic solvent and water could be explored. For instance, in the synthesis of the structurally similar compound 2-bromo-4-fluoro-6-methylphenol, a mixed solvent system of an organic solvent and water was employed. researchgate.net
Scaled Synthesis Considerations:
For the scaled-up synthesis of this compound, several challenges need to be addressed to ensure safety, efficiency, and cost-effectiveness. The use of molecular bromine on a large scale presents handling and safety concerns due to its corrosive and toxic nature. Therefore, alternative brominating agents might be considered. N-Bromosuccinimide (NBS) is a common alternative, although it is more expensive.
The molar ratio of the reactants is another key parameter for optimization. In the case of 2-bromo-4-fluoro-6-methylphenol synthesis, a molar ratio of the phenol to bromine to hydrogen peroxide of 1:0.54-0.6:0.7-0.8 was found to be effective. researchgate.net A similar optimization study could be performed for the synthesis of this compound to determine the optimal stoichiometry for maximizing yield and minimizing waste.
The table below summarizes the reported laboratory-scale reaction conditions for the synthesis of this compound and provides a comparative example from the synthesis of a similar compound, highlighting potential optimization strategies.
| Parameter | Laboratory Synthesis of this compound google.com | Optimized Synthesis of a Similar Compound (2-bromo-4-fluoro-6-methylphenol) researchgate.net |
| Precursor | 2-fluoro-5-methylphenol | 4-fluoro-2-methylphenol (B144770) |
| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) with Hydrogen Peroxide (H₂O₂) |
| Solvent | Acetic Acid (AcOH) | Organic Solvent (e.g., Chloroform or Dichloromethane) and Water |
| Temperature | Room Temperature | -10 °C to 5 °C |
| Reaction Time | 90 minutes | Not specified |
| Molar Ratio | 1:1 (Precursor:Bromine) | 1:0.54-0.6:0.7-0.8 (Precursor:Bromine:H₂O₂) |
| Scale | 50 g of precursor | Not specified |
Further research and development would be necessary to translate these laboratory findings into a robust and efficient scaled-up manufacturing process. This would involve detailed process safety assessments, optimization of work-up and purification procedures, and adherence to regulatory guidelines for chemical manufacturing.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Fluoro 5 Methylphenol and Its Functional Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure, connectivity, and dynamics. For 4-Bromo-2-fluoro-5-methylphenol, a multi-nuclear NMR approach is essential for an unambiguous structural assignment.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, which is influenced by the presence of neighboring atoms and functional groups. In this compound, the aromatic protons, the methyl protons, and the hydroxyl proton will each exhibit distinct signals.
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons. The position of these signals is influenced by the cumulative electronic effects of the hydroxyl (-OH), bromo (-Br), fluoro (-F), and methyl (-CH₃) substituents. The hydroxyl group is a strong activating group, donating electron density to the aromatic ring, while the halogen atoms are deactivating. The methyl group is a weak activating group. The fluorine atom, being highly electronegative, will also exert a significant through-bond and through-space influence on the chemical shifts of nearby protons.
The methyl protons are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.2-2.4 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically observed in the range of 4-7 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | Doublet/Doublet of doublets |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet |
| Hydroxyl (-OH) | 4.0 - 7.0 | Broad Singlet |
Note: The expected chemical shifts are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the attached atoms.
The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is expected to have a chemical shift in the range of 150-160 ppm. The carbon attached to the fluorine atom (C-F) will show a large C-F coupling constant and its chemical shift will be significantly influenced by the fluorine's electronegativity. The carbon bearing the bromine atom (C-Br) will appear in a more upfield region compared to the C-OH and C-F carbons. The carbon atoms of the methyl group will appear in the most upfield region of the spectrum, typically between 15 and 25 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-F | 155 - 165 (with C-F coupling) |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-CH₃ | 125 - 140 |
| Methyl (-CH₃) | 15 - 25 |
Note: The expected chemical shifts are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to study fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it an excellent nucleus for NMR studies. The chemical shift of the fluorine atom in this compound will provide information about its electronic environment. The presence of the ortho-hydroxyl group and the para-bromo substituent will influence the shielding of the fluorine nucleus. The ¹⁹F NMR spectrum is expected to show a single signal, which may be a doublet of doublets due to coupling with the adjacent aromatic protons.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. In this compound, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the ring. iranchembook.irresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. iranchembook.irresearchgate.net This technique is invaluable for assigning the signals in the ¹³C NMR spectrum to their corresponding protons in the ¹H NMR spectrum.
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, C-F, and C-Br bonds.
The hydroxyl group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in phenols. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will show several sharp bands in the region of 1450-1600 cm⁻¹. The C-O stretching vibration of the phenol (B47542) will be observed in the range of 1200-1260 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the region of 1000-1300 cm⁻¹, while the C-Br stretching vibration is found at lower frequencies, usually between 500 and 600 cm⁻¹. tandfonline.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Phenolic C-O | C-O Stretch | 1200 - 1260 |
| Fluoro (C-F) | C-F Stretch | 1000 - 1300 |
| Bromo (C-Br) | C-Br Stretch | 500 - 600 |
Note: The expected frequencies are based on characteristic infrared absorption ranges for the respective functional groups.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
No Raman spectra for this compound were found in the public domain. A proper analysis would require experimental data to identify characteristic vibrational frequencies and modes associated with the C-Br, C-F, C-C, C-O, and O-H bonds, as well as the aromatic ring vibrations, which would be influenced by the specific substitution pattern.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Specific UV-Vis absorption data for this compound, which would reveal its electronic transition energies and the influence of the substituents on the phenolic chromophore, are not available in the searched literature.
Photoluminescence and Fluorescence Spectroscopic Studies (if applicable)
There is no information available regarding the photoluminescence or fluorescence properties of this compound. Such studies would depend on whether the molecule exhibits significant quantum yield upon excitation.
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Geometry and Bond Parameters
A crystallographic study of this compound has not been published. Therefore, precise, experimentally determined data on bond lengths, bond angles, and dihedral angles for this specific molecule are unavailable.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Without single-crystal X-ray diffraction data, it is not possible to analyze the supramolecular architecture of this compound in the solid state. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds involving the phenolic hydroxyl group or potential halogen bonding involving the bromine atom, which are crucial for understanding its crystal packing.
Polymorphism and its Impact on Solid-State Structure
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. The different arrangements of molecules in the crystal lattice of polymorphs can lead to significant variations in their physicochemical properties. While specific studies on the polymorphic behavior of this compound are not extensively documented in publicly available literature, research on its functional derivatives provides valuable insights into how molecular conformation and intermolecular interactions can influence solid-state structures.
A notable example is the study of (E)-4-Bromo-2-[(phenylimino)methyl]phenol, a functional derivative of a bromophenol. Research has identified two distinct polymorphs of this compound, designated as 1A and 1B. nih.gov These polymorphs exhibit different colors at room temperature, with polymorph 1A being more orange and 1B appearing more yellow, indicating differences in their electronic states which arise from their distinct crystal structures. nih.gov
In polymorph 1A, the dihedral angle between the planes of the two aromatic rings is a mere 1.8(2)°. In contrast, polymorph 1B displays a significantly larger dihedral angle of 45.6(1)°. nih.gov This substantial difference in molecular planarity affects the extent of π-system delocalization. The more planar conformation of 1A allows for greater orbital overlap, which is linked to its distinct coloration and thermochromic behavior. The thermochromism, or the change of color upon a change in temperature, is more pronounced in polymorph 1A, which shows a greater color change upon cooling compared to polymorph 1B. nih.gov
The existence of these two polymorphic forms of (E)-4-Bromo-2-[(phenylimino)methyl]phenol underscores the importance of subtle changes in crystal packing. These variations can lead to different molecular conformations within the solid state, which in turn dictate the macroscopic properties of the material. This principle is broadly applicable and suggests that other derivatives of this compound could also exhibit polymorphic behavior, with potential impacts on their physical and chemical characteristics.
Table 1: Crystallographic Data for Polymorphs of (E)-4-Bromo-2-[(phenylimino)methyl]phenol
| Parameter | Polymorph 1A | Polymorph 1B |
| Chemical Formula | C₁₃H₁₀BrNO | C₁₃H₁₀BrNO |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/n |
| a (Å) | 16.9299 (6) | 10.6013 (4) |
| b (Å) | 6.7868 (2) | 7.4208 (3) |
| c (Å) | 10.0264 (4) | 14.8812 (6) |
| α (°) | 90 | 90 |
| β (°) | 90 | 108.068 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1151.71 (7) | 1111.45 (8) |
| Z | 4 | 4 |
| Dihedral Angle (Φ) (°) | 1.8 (2) | 45.6 (1) |
| Data sourced from Sparkes, H. A. (2020). nih.gov |
Computational and Theoretical Investigations of 4 Bromo 2 Fluoro 5 Methylphenol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are foundational for predicting a wide range of molecular properties, from molecular geometry to spectroscopic signatures. For substituted phenols like 4-Bromo-2-fluoro-5-methylphenol, methods such as the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) are commonly employed to achieve reliable results. researchgate.netresearchgate.net
A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this process would involve calculating the total electronic energy for various spatial arrangements, particularly focusing on the orientation of the hydroxyl (-OH) group relative to the fluorine and bromine atoms on the phenyl ring.
The analysis identifies the global minimum on the potential energy surface, providing key structural parameters.
Table 1: Key Geometric Parameters from Optimization
| Parameter | Description |
|---|---|
| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-O, O-H, C-F, C-Br). |
| Bond Angles | The angles formed between three connected atoms (e.g., C-C-O, C-O-H). |
| Dihedral Angles | The rotational angles between planes defined by four atoms, crucial for determining the orientation of the hydroxyl and methyl groups relative to the aromatic ring. |
Conformational stability analysis involves identifying different stable conformers (isomers that can be interconverted by rotation about single bonds) and calculating their relative energies. This helps in understanding the molecule's flexibility and the most likely shapes it will adopt.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability of a molecule to donate an electron. Regions of high HOMO density are the most probable sites for electrophilic attack.
LUMO : Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate likely sites for nucleophilic attack.
The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For similar Schiff base compounds, energy gaps have been calculated to be around 3.65 eV, suggesting that such molecules are reactive. researchgate.net
Table 2: Frontier Orbital Parameters
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Correlates with the ionization potential; represents electron-donating capability. |
| LUMO Energy | ELUMO | Correlates with the electron affinity; represents electron-accepting capability. |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, optical properties, and kinetic stability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species. researchgate.net
Negative Regions (Red/Yellow) : These areas are electron-rich and correspond to sites that are susceptible to electrophilic attack. In this compound, such regions would be expected around the highly electronegative oxygen and fluorine atoms.
Positive Regions (Blue) : These areas are electron-poor (or have a net positive charge) and are favorable for nucleophilic attack. The hydrogen atom of the hydroxyl group is a primary example of a positive site.
Neutral Regions (Green) : Indicate areas with near-zero potential, often associated with the carbon framework of the aromatic ring.
Natural Bond Orbital (NBO) analysis provides a chemist's intuitive view of bonding by translating the complex molecular wavefunctions into localized bonds and lone pairs. wisc.edu This method is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. nih.gov
The analysis quantifies the interaction energy between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would likely involve the lone pairs on the oxygen and halogen atoms donating electron density into the antibonding orbitals (π*) of the phenyl ring. These delocalization effects stabilize the molecule and influence its electronic properties. The results of NBO analysis include occupation numbers and energies for interacting orbitals. researchgate.net
DFT calculations are highly effective at predicting various spectroscopic properties, which can then be used to interpret and verify experimental data.
Vibrational Frequencies : Computational methods can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. researchgate.netnih.gov The calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors, allowing for precise assignment of experimental spectral bands to specific molecular vibrations, such as O-H stretching or C-Br stretching. researchgate.net
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Theoretical predictions are crucial for assigning peaks in experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.netsci-hub.se This provides insight into the electronic transitions, often from π to π* orbitals within the aromatic system.
Quantum Chemical Descriptors and Reactivity Indices
The energies of the frontier orbitals (HOMO and LUMO) are used to calculate a set of global reactivity descriptors that quantify the chemical behavior of a molecule. These indices provide a theoretical framework for understanding and predicting the reactivity of this compound.
Table 3: Quantum Chemical Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. It is half the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |
These descriptors collectively offer a comprehensive profile of the molecule's stability, reactivity, and electronic nature, guiding further experimental studies.
Calculation of Global and Local Reactivity Descriptors
Global and local reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity of a molecule. Global descriptors, such as chemical hardness, electronic chemical potential, and global electrophilicity index, provide a general overview of the molecule's stability and reactivity. Local reactivity descriptors, like the Fukui function and dual descriptor, are used to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.
A computational study would typically involve optimizing the geometry of this compound and then calculating these descriptors. The results would be presented in a data table, offering a quantitative measure of its reactive nature.
Assessment of Aromaticity and Electron Delocalization
The aromatic character of the benzene (B151609) ring in this compound is a key determinant of its stability and reactivity. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Analysis of electron delocalization, often visualized through molecular orbitals and electron density plots, would further elucidate the electronic structure of the molecule.
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule, guiding the design of new materials.
Theoretical Calculation of Polarizability (α) and Hyperpolarizability (β)
The linear polarizability (α) and the first-order hyperpolarizability (β) are key parameters that determine a molecule's NLO response. These properties can be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). The calculated values for this compound would indicate its potential as an NLO material.
Structure-NLO Property Relationships for Molecular Design
By systematically modifying the structure of this compound in silico (for example, by changing the position or nature of the substituents) and calculating the corresponding NLO properties, researchers can establish structure-property relationships. This understanding is crucial for the rational design of new molecules with enhanced NLO activity.
Thermodynamic Property Predictions
Computational methods can also provide valuable information about the thermodynamic stability and reaction feasibility of a compound.
Gibbs Free Energy of Formation and Reaction Feasibility
The Gibbs free energy of formation is a fundamental thermodynamic property that indicates the stability of a compound. By calculating this value for this compound and for the reactants and products of a potential reaction, the feasibility of that reaction can be predicted. A negative Gibbs free energy of reaction (ΔG_rxn) would suggest that the reaction is spontaneous under the given conditions.
Tautomeric Equilibria and Relative Stabilities (e.g., Keto-Enol Tautomerism in Schiff Bases)
Computational studies, typically employing DFT methods with basis sets such as B3LYP/6-311++G(d,p), are instrumental in quantifying the energetic differences between the enol and keto tautomers. These calculations can predict the more stable tautomer in the gas phase and in various solvents by incorporating solvent effects through models like the Polarizable Continuum Model (PCM).
The relative stability is determined by the calculated total energies of the optimized geometries of both tautomers. A lower calculated energy for one tautomer indicates its greater stability and, consequently, its predominance at equilibrium.
| Substituent on Salicylaldehyde Ring | Computational Method | Solvent | ΔE (Keto - Enol) (kcal/mol) | More Stable Tautomer |
|---|---|---|---|---|
| 5-Bromo | DFT/B3LYP/6-311+G(d,p) | Gas Phase | +2.5 | Enol |
| 5-Bromo | DFT/B3LYP/6-311+G(d,p) | Ethanol | +1.8 | Enol |
| 3,5-Dichloro | DFT/B3LYP/6-31G(d) | Gas Phase | +3.1 | Enol |
| 3,5-Dichloro | DFT/B3LYP/6-31G(d) | Methanol | +2.4 | Enol |
| 4-Methoxy | DFT/B3LYP/6-311++G(d,p) | Gas Phase | +4.2 | Enol |
| 4-Methoxy | DFT/B3LYP/6-311++G(d,p) | Chloroform | +3.7 | Enol |
This table presents hypothetical yet representative data based on published computational studies of similarly substituted salicylaldehyde Schiff bases. The values illustrate the general trend of the enol form being more stable, with the energy difference influenced by substituents and solvent polarity.
Detailed Research Findings:
Theoretical investigations into Schiff bases with halogen substituents, such as bromine and chlorine, consistently show that the enol-imine tautomer is energetically more favorable than the keto-amine form. The electron-withdrawing nature of halogens increases the acidity of the phenolic proton, making it less likely to transfer to the imine nitrogen.
For a Schiff base derived from this compound, it is predicted that the combined electron-withdrawing effects of the bromo and fluoro groups would significantly stabilize the enol form. The methyl group's mild electron-donating effect is unlikely to counteract this trend.
Solvent effects also play a crucial role. Polar solvents can stabilize the more polar tautomer. While the enol form is generally less polar than the zwitterionic keto form, specific hydrogen bonding interactions between the solvent and the Schiff base can influence the equilibrium. Computational models that include explicit solvent molecules can provide a more detailed picture of these interactions.
The following table summarizes key structural parameters, such as bond lengths, that are characteristic of each tautomeric form and are used in computational studies to confirm the identity of the optimized structures.
| Bond | Typical Bond Length in Enol-Imine (Å) | Typical Bond Length in Keto-Amine (Å) |
|---|---|---|
| C-O (phenolic) | ~1.35 | ~1.25 (C=O) |
| C=N (imine) | ~1.28 | ~1.33 (C-N) |
| O-H | ~0.98 | - |
| N-H | - | ~1.02 |
This table provides typical bond lengths derived from DFT calculations for phenolic Schiff bases, illustrating the key structural differences between the enol and keto tautomers.
Chemical Reactivity and Advanced Derivative Synthesis Based on the 4 Bromo 2 Fluoro 5 Methylphenol Scaffold
Functional Group Transformations
The strategic modification of the 4-bromo-2-fluoro-5-methylphenol molecule is predicated on the distinct reactivity of its four primary functional sites. This allows for a modular approach to the synthesis of complex derivatives, where each functional group can be targeted under specific reaction conditions.
The hydroxyl group is a key functional handle, readily undergoing reactions such as etherification and esterification. In etherification, the phenolic proton is typically removed by a base to form a more nucleophilic phenoxide, which then reacts with an electrophile.
A documented example of this is the synthesis of (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile. synquestlabs.com This reaction proceeds by treating the parent phenol (B47542) with a suitable base to generate the phenoxide, followed by nucleophilic attack on an electrophilic acetonitrile (B52724) source, such as bromoacetonitrile.
Esterification can be achieved through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base to neutralize the acid byproduct. Another route is the Fischer esterification with a carboxylic acid under acidic catalysis, although this is less common for phenols. For instance, the esterification of a structurally similar compound, 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid, to its methyl ester has been accomplished using thionyl chloride in methanol, demonstrating the feasibility of such transformations on related scaffolds.
Table 1: Examples of Hydroxyl Group Transformations
| Reaction Type | Reactants | Product |
|---|---|---|
| Etherification | This compound, Bromoacetonitrile | (4-Bromo-2-fluoro-5-methylphenoxy)acetonitrile synquestlabs.com |
| Esterification (Analogous) | 5-Bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid, Thionyl chloride, Methanol | Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate |
The bromine atom on the aromatic ring is a prime site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.
Suzuki Reaction: The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex in the presence of a base. nih.govmdpi.com The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. The reactivity of aryl bromides in Suzuki couplings is well-established, making the bromine atom on the this compound scaffold a reliable reaction site. For example, Suzuki couplings have been successfully performed on complex substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlighting the utility of this reaction for functionalizing bromo-aryl moieties. mdpi.com
Sonogashira Reaction: The Sonogashira reaction is another powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The aryl bromide on the phenol scaffold is an excellent substrate for this transformation, allowing for the introduction of various alkynyl groups. Studies on substrates such as 4-bromo-6H-1,2-oxazines have demonstrated successful Sonogashira couplings of aryl bromides under standard conditions [PdCl₂(PPh₃)₂, CuI, Et₃N], yielding the corresponding alkynylated products in good yields. nih.gov
Table 2: Representative Cross-Coupling Reactions
| Reaction Name | General Reactants | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl Bromide, Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl Compound |
| Sonogashira Coupling | Aryl Bromide, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) | Arylalkyne |
Nucleophilic aromatic substitution (SNAr) is a potential pathway for modifying the scaffold at the fluorine-substituted carbon. In the classical SNAr mechanism, the reaction proceeds via an addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
For SNAr reactions involving halogens, fluoride (B91410) is often the most reactive leaving group. This is not due to its leaving group ability (which is poor), but because of its high electronegativity. The strong inductive effect of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the negative charge in the rate-determining addition step. stackexchange.com
While the this compound ring is not strongly activated by potent electron-withdrawing groups like a nitro group, modern methods can facilitate this transformation. For instance, photoredox catalysis can enable the SNAr of unactivated fluoroarenes by generating a highly reactive arene cation radical, which dramatically increases the electrophilicity of the ring and allows for substitution by various nucleophiles under mild conditions. nih.gov This advanced methodology could potentially be applied to displace the fluorine atom with nucleophiles such as azoles, amines, or carboxylic acids.
The methyl group attached to the aromatic ring offers another site for functionalization, primarily through free-radical halogenation or oxidation.
Halogenation: Benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would convert the methyl group into a bromomethyl group, a versatile intermediate for further nucleophilic substitution.
Oxidation: The methyl group can be oxidized to various states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. However, these harsh conditions may not be compatible with the other functional groups on the phenol ring. Milder reagents, such as chromium trioxide or pyridinium (B92312) chlorochromate (PCC), could potentially achieve oxidation to the aldehyde stage (a benzaldehyde (B42025) derivative). The success of these reactions would depend heavily on carefully controlled conditions to avoid over-oxidation or reaction at other sites, particularly the electron-rich phenol ring.
Synthesis and Characterization of Schiff Base Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. These derivatives are significant in coordination chemistry and have applications in various biological and material sciences.
The synthesis of Schiff bases from the this compound scaffold can be envisioned through two primary routes.
Formylation followed by Condensation: The phenol ring can first be functionalized with an aldehyde group (formylation), for instance, ortho to the hydroxyl group using a Reimer-Tiemann or Vilsmeier-Haack reaction. The resulting aldehyde, a derivative of salicylaldehyde, can then be condensed with a wide variety of primary amines (anilines, alkylamines) to form the corresponding Schiff base. The synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol from 5-bromosalicylaldehyde (B98134) and aniline (B41778) is a well-documented analogous transformation, typically achieved by refluxing the reactants in an alcohol solvent. nih.govresearchgate.net
Using an Amino-Derivative: Alternatively, an amino-functionalized version of the scaffold can be condensed with various aldehydes. For example, a compound like 5-Amino-4-bromo-2-fluorobenzaldehyde serves as a direct precursor that can react with other amines or be modified to react with aldehydes. chemadvin.com Similarly, if the phenol were converted to an amine, it could react with aldehydes like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde to form Schiff bases. researchgate.net
The general reaction involves mixing the aldehyde and amine, often with acid catalysis and removal of water to drive the reaction to completion. science.gov The products are typically stable, crystalline solids that can be characterized by spectroscopic methods (IR, NMR) and X-ray crystallography.
Table 3: General Scheme for Schiff Base Synthesis
| Starting Aldehyde (Example Analogue) | Starting Amine (Example) | Reaction Conditions (Typical) | Product |
|---|---|---|---|
| 5-Bromosalicylaldehyde | Aniline | Ethanol, Reflux | (E)-4-Bromo-2-[(phenylimino)methyl]phenol nih.gov |
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Various Haloanilines | Not specified | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol researchgate.net |
| 5-Bromosalicylaldehyde | 2-Hydroxy-5-methylaniline | Ethanol | (E)-4-Bromo-2-[(2-hydroxy-5-methylphenyl)iminomethyl]phenol researchgate.net |
Exploration of Substituent Effects on Schiff Base Formation and Stability
The formation and stability of Schiff bases derived from the this compound scaffold are significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of derivatives from the title phenol, this would involve the reaction of a corresponding aldehyde (e.g., 4-bromo-2-fluoro-5-methylsalicylaldehyde) with a primary amine.
Conversely, the methyl group is electron-donating, which can slightly decrease the reactivity of the carbonyl group. The stability of the resulting Schiff base is also governed by these electronic effects. Electron-withdrawing groups on the aldehyde-derived ring can stabilize the imine bond by delocalizing the electron density. thieme-connect.deresearchgate.net Furthermore, the presence of a hydroxyl group ortho to the imine bond allows for the formation of an intramolecular hydrogen bond, which significantly enhances the stability of the Schiff base. researchgate.net
Research on salicylaldehyde-based Schiff bases has shown that the nature of the substituents on the aromatic ring plays a crucial role in their biological activities and coordination properties. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic structure of the entire molecule, affecting its ability to act as a ligand in metal complexes. nih.govtandfonline.com
Formation of Nitrile and Carboxylic Acid Derivatives
The this compound scaffold serves as a versatile starting material for the synthesis of various nitrile and carboxylic acid derivatives, which are valuable intermediates in organic synthesis.
Synthesis of 4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester
The synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from the this compound scaffold would likely proceed through a multi-step sequence. A plausible route would involve the initial formylation of the phenol to introduce an aldehyde group, followed by conversion of the aldehyde to a nitrile. Subsequently, the methyl group would be oxidized to a carboxylic acid, which is then esterified.
A documented synthesis of a similar compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, starts from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com This method involves diazotization to replace the amino group with an iodo group, followed by a cyanation reaction. google.com While this specific patent does not start from the title phenol, it highlights a potential cyanation step on a substituted benzene (B151609) ring.
For the conversion of a benzaldehyde to a benzonitrile, several methods are available. One approach involves the reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime, which is then dehydrated to the nitrile. collegedunia.comrsc.org Another method is the direct transformation of benzaldehydes to benzonitriles using reagents like cyanophosphates. thieme-connect.dethieme-connect.com
Synthesis of 4-Bromo-2-fluoro-5-methylbenzoic acid
The synthesis of 4-bromo-2-fluoro-5-methylbenzoic acid from the corresponding phenol would primarily involve the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents are known to convert methyl groups on an aromatic ring to carboxylic acids. libretexts.orgncert.nic.in However, the presence of a phenolic hydroxyl group necessitates a protection strategy to prevent its oxidation. The hydroxyl group can be protected, for example, as an ether, prior to the oxidation of the methyl group. Following the oxidation, the protecting group would be removed to yield the final product.
A general method for the oxidation of aryl methyl groups involves heating with an oxidizing agent such as potassium permanganate or chromic acid. rsc.orggoogle.com The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired transformation without unwanted side reactions.
Synthesis of 2-(4-Bromo-2-fluoro-5-methylphenyl)acetonitrile
The synthesis of 2-(4-bromo-2-fluoro-5-methylphenyl)acetonitrile from this compound would likely proceed via the conversion of the phenol to a benzyl (B1604629) halide, followed by a cyanation reaction. The conversion of a phenol to a benzyl halide is a multi-step process that can involve initial reduction to an arene, followed by Friedel-Crafts alkylation and subsequent halogenation of the benzylic position. blogspot.com
Once the corresponding benzyl halide, such as 4-bromo-1-(bromomethyl)-2-fluoro-5-methylbenzene, is obtained, it can be reacted with a cyanide source, like sodium cyanide or potassium cyanide, to yield the desired phenylacetonitrile. wikipedia.org The use of benzyl cyanide as a cyanide source in palladium-catalyzed cyanations of aryl halides has also been reported as a safer alternative to toxic metal cyanides. rsc.org
Coordination Chemistry: Metal Complexation with Derivatives
Derivatives of this compound, particularly Schiff bases, are excellent ligands for the formation of metal complexes. The presence of nitrogen and oxygen donor atoms allows for the chelation of various metal ions.
Synthesis and Characterization of Metal Complexes (e.g., Schiff Base Ligands)
Schiff base ligands derived from the formylated this compound can react with a variety of metal salts to form stable complexes. The synthesis typically involves the reaction of the Schiff base ligand with a metal salt (e.g., acetates or chlorides of transition metals) in a suitable solvent, often with heating. nih.govvedantu.com
The resulting metal complexes can be characterized by a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion, typically observed as a shift in the C=N (imine) and C-O (phenolic) stretching frequencies. nih.gov Electronic spectra (UV-Vis) provide information about the geometry of the complex. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize diamagnetic complexes. Other techniques such as mass spectrometry, elemental analysis, and magnetic susceptibility measurements are also employed to determine the structure and properties of the complexes. researchgate.netijcrr.com
Investigation of Coordination Geometries and Electronic Properties in Complexes
While direct experimental studies on the coordination complexes of this compound are not extensively documented in publicly available research, the coordination behavior of this ligand can be inferred from studies on structurally analogous bromo- and fluoro-substituted phenolic compounds and their derivatives, particularly Schiff bases. These related compounds provide a valuable framework for predicting the coordination geometries and electronic properties of complexes formed with the this compound scaffold.
The deprotonated phenoxide group of this compound is expected to be the primary site for coordination with a metal ion. The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring influences the electron density of the phenolic oxygen, which in turn can affect the stability and electronic properties of the resulting metal complexes.
Research on related Schiff base ligands derived from substituted salicylaldehydes, such as 4-bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol, indicates that these types of ligands are effective in forming stable complexes with a variety of transition metals. researchgate.net In these complexes, the phenolic oxygen and the imine nitrogen typically act as the donor atoms, creating a chelate ring with the metal center.
Coordination Geometries
Based on studies of similar substituted phenolic ligands, metal complexes of this compound are anticipated to adopt common coordination geometries, largely dictated by the coordination number of the central metal ion and the steric bulk of the ligands. For instance, with transition metals like Cu(II), Ni(II), Co(II), and Mn(II), octahedral and tetrahedral geometries are frequently observed. jocpr.comjocpr.com
In a hypothetical scenario where this compound acts as a bidentate ligand (for instance, in a derivative form like a Schiff base), a metal-to-ligand ratio of 1:2 could lead to a four-coordinate complex, potentially adopting a tetrahedral or square planar geometry. lumenlearning.comnih.gov A 1:3 ratio with a metal ion that favors a coordination number of six would likely result in an octahedral geometry. jocpr.comlumenlearning.com
The table below summarizes common coordination geometries observed for transition metal complexes with analogous substituted phenolic ligands.
| Metal Ion | Typical Coordination Number | Observed Geometry | Reference Compound Example |
| Cu(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | [Cu(4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol)₂] |
| Ni(II) | 4, 6 | Tetrahedral, Octahedral | [Ni(4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol)₂] |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | [Co(4-bromo-2-chloro-6-[(1Z)-N-(phenyl)ethanimidoyl]phenol)₂] |
| Fe(II)/Fe(III) | 6 | Octahedral | [Fe(2-(salicylimino)-3-hydroxypyridine)₂] |
| Mn(II) | 6 | Octahedral | [Mn(2-(salicylimino)-3-hydroxypyridine)₂] |
This table is illustrative and based on findings from analogous compounds.
Electronic Properties
The electronic properties of metal complexes are fundamentally linked to the nature of the ligand and the central metal ion. The electronic spectra of these complexes in the UV-Visible region typically display bands arising from intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) transitions. du.edu.eg The positions and intensities of these bands are sensitive to the substituents on the phenolic ring.
The presence of the bromo and fluoro groups in this compound is expected to influence the energy of the molecular orbitals of the ligand. Theoretical studies on related compounds, such as 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, have shown that the presence of halogen and nitro groups affects the HOMO-LUMO energy gap. Current time information in Bangalore, IN. A smaller energy gap generally implies higher reactivity and can influence the electronic spectra of the corresponding metal complexes.
The magnetic properties of the complexes are determined by the number of unpaired d-electrons in the central metal ion. For example, Co(II) (d⁷) complexes can be either high-spin or low-spin in an octahedral field, leading to different magnetic moments. nih.gov Similarly, the magnetic moments of Fe(II) (d⁶) and Mn(II) (d⁵) complexes provide insights into their spin state and coordination environment. du.edu.eg
The table below outlines key electronic properties observed in complexes with analogous substituted phenolic ligands.
| Property | Observation in Analogue Complexes | Significance |
| UV-Vis Spectra | Bands in the UV region due to intra-ligand transitions. Bands in the visible region from d-d transitions and charge transfer. | Provides information on the electronic structure and coordination environment of the metal ion. |
| Magnetic Moment | Varies with the metal ion and its oxidation state (e.g., octahedral Co(II) can be high or low spin). | Helps in determining the spin state and geometry of the complex. |
| HOMO-LUMO Gap | Influenced by ring substituents; electron-withdrawing groups can lower the gap. | Affects the reactivity and electronic transition energies of the complex. |
This table is a generalized summary based on data from analogous substituted phenolic complexes.
Advanced Material Science Research and Applications of 4 Bromo 2 Fluoro 5 Methylphenol Derivatives
Chromic Materials Research
The investigation of chromic materials, which exhibit a reversible change in color in response to external stimuli, is a key area of research for 4-Bromo-2-fluoro-5-methylphenol derivatives. These stimuli-responsive materials hold promise for applications in smart windows, sensors, and optical data storage.
Investigation of Thermochromism and Photochromism in Derivatives
Thermochromism and photochromism, the change in color induced by temperature and light, respectively, are particularly interesting properties observed in Schiff base derivatives of this compound. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, can be readily synthesized from derivatives of this compound where the methyl group is first oxidized to an aldehyde.
One such derivative, a Schiff-base molecule synthesized from 4-bromo-5-fluoro-2-hydroxybenzaldehyde (B2397366) (a derivative of this compound) and 3-nitroaniline, has been the subject of detailed investigation. While direct studies on the thermochromism and photochromism of this specific compound are emerging, the broader class of N-salicylideneanilines, to which it belongs, is well-known for these properties. The color change in these materials is typically attributed to a tautomeric equilibrium between the enol and keto forms of the molecule.
For instance, studies on related compounds like (E)-4-bromo-2-[(phenylimino)methyl]phenol have demonstrated distinct thermochromic behavior. nih.gov Different crystalline polymorphs of this compound exhibit different colors at room temperature, and these colors change upon cooling. nih.gov This behavior is linked to the planarity of the molecule, with more planar structures often showing more pronounced thermochromism. nih.gov
Table 1: Thermochromic Behavior of a Related Schiff Base Polymorph
| Polymorph of (E)-4-bromo-2-[(phenylimino)methyl]phenol | Color at Room Temperature | Color upon Cooling |
| Polymorph 1A | Orange | More Yellow |
| Polymorph 1B | Yellow | Paler |
Data sourced from a study on a related N-salicylideneaniline compound. nih.gov
Mechanistic Understanding of Color Change Phenomena
The mechanism behind the chromic behavior in Schiff base derivatives of this compound is rooted in intramolecular proton transfer. In the ground state, these molecules typically exist in the more stable enol form, which is often colorless or pale yellow. Upon stimulation by heat (thermochromism) or light (photochromism), a proton is transferred from the hydroxyl group to the imine nitrogen atom.
This proton transfer leads to the formation of a transient, colored keto-tautomer. The electronic structure of this keto form is significantly different from the enol form, resulting in a shift in the absorption spectrum to longer wavelengths and thus a visible color change. The stability of the keto form and the energy barrier for the reverse reaction determine the persistence of the colored state. The specific substituents on the aromatic rings, such as the bromo, fluoro, and nitro groups in the case of 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, play a crucial role in modulating the energy levels of the frontier molecular orbitals and influencing the equilibrium between the enol and keto forms.
Development of Organic Optoelectronic Materials
The unique electronic properties of this compound derivatives make them attractive candidates for the development of organic optoelectronic materials. These materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).
Design and Synthesis of Organic Semiconductors
The synthesis of novel organic semiconductors is a primary focus in this area. Schiff base derivatives of this compound have shown potential as organic semiconductors due to their tunable electronic properties. A key parameter for an organic semiconductor is its energy gap (the energy difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). A smaller energy gap is generally desirable for efficient charge transport.
Theoretical studies, using methods like Density Functional Theory (DFT), have been employed to predict the electronic properties of these derivatives. For the Schiff-base 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, DFT calculations have predicted a low energy gap, suggesting its potential as an organic semiconductor. researchgate.net The presence of electron-withdrawing groups like nitro and fluoro, and the bromine atom, can significantly influence the HOMO and LUMO energy levels, thereby tuning the energy gap.
Table 2: Calculated Electronic Properties of a this compound Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol | -6.83 | -3.18 | 3.65 |
Data obtained from theoretical calculations on a Schiff base derivative. researchgate.net
Exploration of Luminescent Properties and Charge Transport Characteristics
The luminescent properties of these derivatives are also of significant interest for applications in OLEDs. While some Schiff bases are known to be fluorescent, the specific luminescent characteristics of this compound derivatives are an active area of investigation. The introduction of different substituents and the formation of metal complexes can significantly alter the emission properties.
The charge transport characteristics are crucial for applications in OFETs. The arrangement of molecules in the solid state, or morphology, plays a critical role in determining how efficiently charges can move through the material. The presence of the bromo and fluoro substituents in this compound derivatives can influence intermolecular interactions, such as π-π stacking, which are vital for efficient charge transport pathways. Experimental characterization of charge carrier mobility in thin films of these materials is a necessary step to evaluate their potential for OFET applications.
Applications in Advanced Chemical Sensing
The ability of this compound derivatives to interact with specific analytes, leading to a detectable change in their physical properties, makes them promising candidates for the development of advanced chemical sensors, or chemosensors.
Schiff base derivatives of this compound have been shown to act as colorimetric chemosensors. For example, the Schiff base 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol has been demonstrated to be a selective colorimetric sensor for cyanide (CN⁻) ions in a solution. researchgate.net The interaction between the sensor molecule and the cyanide ion leads to a distinct color change that can be observed with the naked eye, providing a simple and rapid method for detection.
The sensing mechanism is believed to involve the nucleophilic attack of the cyanide ion on the imine carbon atom of the Schiff base. This interaction disrupts the electronic structure of the molecule, leading to a change in its absorption spectrum and a visible color change. The selectivity of the sensor for a particular analyte is determined by the specific binding interactions between the receptor site on the sensor molecule and the analyte. The design of the sensor molecule, including the choice of substituents, is therefore critical for achieving high selectivity and sensitivity.
Investigation of Biological Interactions and Mechanistic Studies of 4 Bromo 2 Fluoro 5 Methylphenol Derivatives Excluding Clinical Outcomes
Antimicrobial Activity Studies
Phenolic compounds are well-established antimicrobial agents, and the introduction of halogen atoms into their structure can significantly modulate their activity. The antimicrobial properties of derivatives of 4-Bromo-2-fluoro-5-methylphenol are a subject of ongoing research to understand their efficacy against various pathogens.
In Vitro Antibacterial Efficacy Investigations
Derivatives of bromophenols have demonstrated notable antibacterial activity against a range of bacteria. Studies on related compounds have shown that the presence of bromine and other functional groups on the phenol (B47542) ring is crucial for their inhibitory effects. For instance, certain bromophenol derivatives have shown significant activity against both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), and to a lesser extent, Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov
The general mechanism of action for phenolic compounds involves disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular constituents, and ultimately, cell death. nih.gov The lipophilicity conferred by the bromine atom and the methyl group in this compound derivatives likely enhances their ability to penetrate the lipid-rich bacterial cell membranes.
Research on various synthetic flavonoid derivatives containing bromine has highlighted the importance of the halogen atom in enhancing antibacterial properties. mdpi.com For example, certain brominated flavones have displayed potent inhibitory activity against pathogenic bacteria. mdpi.comnih.gov While direct data on this compound is limited, the collective evidence from related brominated phenolic structures suggests a strong potential for antibacterial efficacy.
Table 1: In Vitro Antibacterial Activity of Selected Bromophenol Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus, MRSA | Significant antibacterial zone | nih.gov |
| Brominated Thiophenones/Furanones | Multidrug-resistant pathogens | Promising antibiofilm and antiquorum sensing activities | nih.gov |
| 6-chloro-8-nitroflavone | Pathogenic bacteria | Potent inhibitory activity | mdpi.comnih.gov |
| 6-bromo-8-nitroflavanone | Probiotic bacteria (Lactobacillus acidophilus, Pediococcus pentosaceus) | Stimulated growth | nih.gov |
In Vitro Antifungal Efficacy Investigations
The antifungal potential of halogenated phenols is also an area of active investigation. Phenolic compounds can exert antifungal effects through mechanisms similar to their antibacterial action, including membrane disruption. Some chalcone (B49325) derivatives inspired by brominated phenols have exhibited promising antifungal activity against dermatophyte clinical strains like Trichophyton rubrum. mdpi.com
Furthermore, studies on other synthetic halogenated flavonoid derivatives have indicated their potential as antifungal agents. nih.gov The structural features of this compound, combining a halogenated aromatic ring with a hydroxyl group, are consistent with those of other known antifungal phenols. The presence of the fluorine atom, in addition to bromine, may further influence the electronic properties and biological activity of the molecule, potentially enhancing its interaction with fungal cell components.
While specific antifungal data for this compound derivatives is not extensively documented, the known antifungal properties of related brominated and fluorinated compounds suggest this would be a fruitful area for future research.
Structure-Activity Relationship (SAR) Analysis for Antimicrobial Properties
The relationship between the chemical structure of phenolic compounds and their antimicrobial activity is a key area of study. For halogenated phenols, several structural features are known to influence their efficacy:
Lipophilicity: The antimicrobial activity of phenols often increases with the lipophilicity of the molecule, as this facilitates passage through the microbial cell membrane. The bromine and methyl groups on the this compound scaffold contribute to its lipophilic character. dtic.mil
Halogenation: The position and nature of the halogen substituent are critical. Bromine, being a bulky and lipophilic halogen, often enhances antimicrobial activity. nih.govmdpi.com The electronegativity of the halogen can also play a role in the molecule's interaction with biological targets. mdpi.com
Hydroxyl Group: The phenolic hydroxyl group is essential for activity, often acting as a protonophore to disrupt the proton motive force across the cell membrane or by denaturing essential proteins. dtic.mil Its acidity, influenced by other ring substituents like fluorine and bromine, can modulate activity.
Other Substituents: The presence of other functional groups can further refine the antimicrobial profile. For instance, the methyl group's position can influence steric and electronic properties, impacting interactions with microbial targets.
Studies on a broad range of phenols and their derivatives have consistently shown that a balance between hydrophobicity and hydrophilicity is crucial for optimal antimicrobial action. nih.govbohrium.com
Cytotoxic Activity in Cancer Cell Lines
In addition to their antimicrobial properties, brominated phenol derivatives have been investigated for their potential as anticancer agents. Their ability to induce cell death in various cancer cell lines makes them promising candidates for further development.
In Vitro Cytotoxicity Assays against various Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of bromophenol derivatives against a variety of human cancer cell lines. For example, a novel bromophenol derivative, BOS-102, showed cytotoxicity against human lung cancer (A549), hepatoma (HepG2), primary glioblastoma (U87 MG), and pancreatic cancer (PANC-1) cell lines. nih.gov Similarly, other synthesized bromophenol derivatives have been shown to inhibit the viability of leukemia K562 cells. nih.gov
Table 2: In Vitro Cytotoxicity of Selected Bromophenol Derivatives
| Compound/Derivative | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| BOS-102 | A549 (lung), HepG2 (hepatoma), U87 MG (glioblastoma), PANC-1 (pancreatic) | Induced cytotoxicity | nih.gov |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (leukemia) | Inhibited cell viability and induced apoptosis | nih.gov |
| 6-bromo-5-nitroquinoline | Various cancer cell lines | Significant antiproliferative and apoptotic effects with low cytotoxicity to normal cells | nih.gov |
| Alpinumisoflavone (isoflavonoid) | Leukemia CEM/ADR5000 | High cytotoxicity (IC50 of 5.91 µM) | nih.gov |
| Pycnanthulignene A (lignan) | Leukemia CEM/ADR5000 | High cytotoxicity (IC50 of 5.84 µM) | nih.gov |
Mechanistic Studies on Cellular Interactions (e.g., interaction with proteins, enzymes, or DNA)
The cytotoxic effects of bromophenol derivatives are often mediated by their interaction with critical cellular components and pathways. Several mechanisms have been proposed:
Induction of Apoptosis: Many phenolic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered by various cellular stresses, including damage to the mitochondrial membrane potential and the activation of caspases. nih.govnih.gov For example, some bromophenol derivatives have been shown to induce apoptosis in leukemia cells. nih.gov
Generation of Reactive Oxygen Species (ROS): Some bromophenols can lead to an increase in intracellular ROS levels. nih.govnih.gov Elevated ROS can cause oxidative stress, leading to damage of cellular macromolecules like DNA, proteins, and lipids, ultimately triggering cell death.
DNA Interaction and Damage: Halogenated compounds can interact with DNA, potentially through intercalation or by causing DNA strand breaks. nih.govfrontiersin.org Studies on bromophenolic flame retardants have shown that they can induce single and double-strand DNA breaks. nih.govfrontiersin.org While not all phenolic compounds are genotoxic, their ability to interfere with DNA integrity is a potential mechanism of cytotoxicity. nih.gov
Enzyme Inhibition: Certain brominated derivatives have been found to inhibit key enzymes involved in cancer cell survival and proliferation, such as topoisomerase I, which is crucial for DNA replication and repair. nih.gov
The steric and electronic properties of this compound derivatives, conferred by the specific arrangement of their substituents, likely play a significant role in their binding to and interaction with biological macromolecules, thereby dictating their specific mechanism of cytotoxic action. rotman-baycrest.on.ca
Future Research Directions and Concluding Remarks
Emerging Synthetic Methodologies and Green Chemistry Approaches
The synthesis of 4-Bromo-2-fluoro-5-methylphenol and related halogenated phenols is an area ripe for innovation, particularly through the adoption of green chemistry principles to enhance sustainability and efficiency. nih.govresearchgate.net Future research should focus on moving beyond traditional multi-step synthetic routes, which often involve hazardous reagents and generate significant waste.
Key emerging methodologies include:
Microwave-Assisted Synthesis : This technique offers rapid heating and can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. mdpi.comjddhs.com Its application to the bromination or fluorination steps in the synthesis of substituted phenols could minimize the use of solvents and energy. mdpi.com
Continuous Flow Chemistry : By conducting reactions in a continuously flowing stream rather than a batch reactor, flow chemistry provides superior control over reaction parameters, enhances safety, and allows for easier scalability. This approach is ideal for optimizing the synthesis of fine chemicals like this compound.
Biocatalysis : The use of enzymes or whole microorganisms to perform specific chemical transformations offers a highly selective and environmentally benign alternative to conventional catalysts. jddhs.com Research into halogenating or hydroxylating enzymes could lead to novel, greener pathways for producing complex phenols.
Electrochemical Synthesis : Recent studies have demonstrated potential-controlled electrochemical methods for the selective halogenation of aromatic compounds. acs.org This technique avoids the need for chemical oxidants and allows for precise control over the degree of halogenation, offering a sustainable route to compounds like this compound. acs.org
These green approaches aim to improve atom economy, reduce waste, and utilize less hazardous materials, aligning with modern standards for sustainable chemical production. nih.govresearchgate.net
| Green Chemistry Approach | Potential Advantage for Synthesizing Halogenated Phenols | Relevant Findings |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. mdpi.comjddhs.com | Can complete reactions in minutes instead of hours, reducing solvent volume. mdpi.com |
| Continuous Flow Chemistry | Enhanced safety, precise process control, easy scalability. nih.gov | Improves efficiency and reduces waste in fine chemical manufacturing. researchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. jddhs.com | Enzymes offer an eco-friendly alternative to traditional chemical catalysts. jddhs.com |
| Electrochemical Synthesis | Avoids chemical oxidants, precise control over halogenation. acs.org | Offers a clean and efficient route for synthesizing halogenated derivatives. acs.org |
Integration of Advanced Computational and Experimental Techniques
A synergistic approach combining computational modeling with advanced experimental analysis will be crucial for unlocking a deeper understanding of this compound's properties and reactivity.
Computational Chemistry : Quantum chemical calculations, such as Density Functional Theory (DFT), can predict molecular properties like bond strengths, electronic structure, and reaction pathways. researchgate.net These methods can rationalize the regioselectivity of electrophilic substitution on the phenol (B47542) ring and predict how the interplay of the bromo, fluoro, and methyl substituents influences the molecule's reactivity and intermolecular interactions. researchgate.net Computational analysis can also help in designing derivatives with tailored properties. nih.gov
Advanced Spectroscopy : While standard techniques like NMR and IR are fundamental, advanced methods can provide deeper insights. For instance, solid-state NMR and X-ray crystallography can elucidate the molecule's structure and packing in the solid state, which is vital for understanding its material properties. Techniques like Raman spectroscopy can offer complementary vibrational information. nih.gov
Electrochemical Analysis : Cyclic voltammetry and other electrochemical techniques can be used to study the redox properties of this compound, providing valuable data for its potential application in sensors or as a precursor for electroactive materials.
The integration of these techniques allows for a feedback loop where computational predictions guide experimental work, and experimental results serve to refine and validate theoretical models. This is particularly valuable for studying complex phenomena like the thermochromism observed in related bromo-phenols, where subtle changes in molecular conformation lead to significant changes in physical properties. nih.gov
Rational Design Principles for Novel Functional Materials
The unique combination of functional groups in this compound makes it an attractive building block for the rational design of new materials with tailored properties. rsc.orgrsc.org
Metal-Organic Frameworks (MOFs) : The phenolic hydroxyl group can act as a coordinating site for metal ions, enabling the incorporation of this molecule as a linker in MOFs. rsc.org The bromo and fluoro substituents can be used to tune the pore environment and functionality of the resulting framework, potentially leading to materials for gas storage, separation, or catalysis. rsc.org
Photoswitchable Materials : Azobenzenes and related photoswitches are key components in molecular machines and smart materials. The electronic properties of the phenyl ring significantly influence the switching behavior. nih.gov Incorporating the 4-bromo-2-fluoro-5-methylphenyl moiety into such systems could be used to fine-tune absorption spectra and the thermal stability of different isomeric states.
Liquid Crystals and Polymers : The rigid, substituted aromatic core of this compound could be incorporated into liquid crystal or polymer structures. The specific substituents would influence the intermolecular forces, directing the self-assembly and determining the material's phase behavior and bulk properties. The presence of fluorine, for example, is known to influence hydrogen bonding and can be used to construct specific supramolecular architectures. brighton.ac.uk
The principles of rational design, which leverage a deep understanding of structure-property relationships, will be essential for harnessing the potential of this compound in advanced materials. rsc.orgnih.gov
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The intersection of chemistry, biology, and materials science presents exciting opportunities for this compound.
Chemical Biology : Halogenated phenolic compounds are known to interact with biological systems and can mimic natural signaling molecules like thyroid hormones. nih.gov The fluorination of polyphenols has been shown to enhance their biological activity and selectivity, for instance as kinase inhibitors for treating neuroinflammatory diseases. nih.gov this compound could serve as a scaffold or precursor for developing:
Enzyme Inhibitors : The specific substitution pattern could be optimized for binding to the active sites of target enzymes.
Molecular Probes : The compound could be functionalized with reporter groups for use in bioimaging or diagnostics. The development of ¹⁸F-labeled versions is particularly relevant for Positron Emission Tomography (PET) imaging. researchgate.net
Antimicrobial Agents : Many phenolic and halogenated compounds exhibit antimicrobial properties. mdpi.com
Materials Science : In materials science, the focus would be on leveraging the molecule's unique properties for functional applications. For example, the fluorination of phenols can enhance their hydrogen bond donor capabilities, enabling the formation of stable, self-assembled monolayers on surfaces. brighton.ac.uk This could be exploited in the development of sensors, molecular electronics, or functional coatings. The study of halogenated phenols is also relevant to understanding the environmental fate and impact of persistent organic pollutants. nih.gov
The exploration of fluorine chemistry at the interface of biology and materials science is a rapidly growing field, and versatile building blocks like this compound are critical for driving innovation. nih.gov
Q & A
Basic: What synthetic strategies are effective for preparing 4-Bromo-2-fluoro-5-methylphenol, and how can reaction yields be optimized?
Answer:
The synthesis of polyhalogenated phenols like this compound typically involves electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) followed by halogenation. Key steps include:
- Substituent Protection: Protect the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions during bromination/fluorination .
- Regioselective Halogenation: Use Lewis acids (e.g., AlCl₃) for bromination at the para position relative to the hydroxyl group. Fluorination can be achieved via Balz-Schiemann or halogen-exchange reactions .
- Demethylation/Deprotection: Hydrolyze protective groups under acidic or basic conditions.
Optimization Tips:
- Monitor reaction progress via TLC or HPLC (>97% purity criteria as per HLC/GC standards ).
- Purify intermediates via column chromatography or recrystallization (e.g., using ethanol/water mixtures).
Advanced: How do steric and electronic effects influence regioselectivity in multi-step halogenation reactions? The methyl group at position 5 exerts steric hindrance, directing bromination to position 4. Fluorine’s electron-withdrawing effect deactivates the ring, favoring meta/para substitution patterns. Computational modeling (DFT) can predict transition states and optimize reagent stoichiometry .
Basic: What analytical methods are critical for characterizing this compound, and how should spectral data be interpreted?
Answer:
Essential techniques include:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Coupling constants (e.g., ) confirm fluorine’s position .
- ¹³C NMR: Assign carbons using DEPT-135 (e.g., quaternary carbons at δ 115–125 ppm for Br/F-substituted aromatics).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (theoretical m/z for C₇H₆BrFO: 219.96) .
- Melting Point Analysis: Compare observed values (e.g., 42–44°C for analogous bromo-fluorophenols ) with literature to assess purity.
Advanced: How can contradictory spectral data (e.g., conflicting NMR shifts) be resolved? Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography (as in ) for unambiguous structural confirmation. For purity disputes, employ DSC to detect polymorphs or impurities .
Basic: What storage conditions are recommended to ensure the stability of this compound?
Answer:
- Temperature: Store at 0–6°C to minimize thermal degradation .
- Light Sensitivity: Use amber vials to prevent photolytic cleavage of C-Br bonds.
- Moisture Control: Store under inert gas (N₂/Ar) in desiccators to avoid hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
